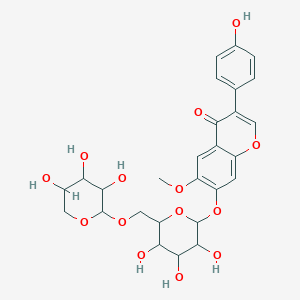

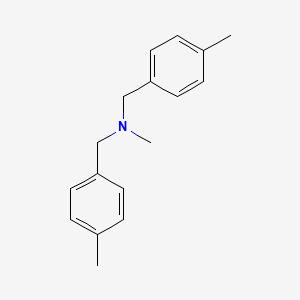

![molecular formula C81H150NaO17P2 B12320687 1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)

1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) es un compuesto de fosfolípido sintético. Se utiliza comúnmente en la preparación de liposomas, micelas y membranas artificiales debido a su naturaleza anfipática. Este compuesto es significativo en varios campos de investigación científica, incluidos la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) normalmente implica la reacción de dioleoilglicerol con fosfatidilserina o fosfatidilglicerol en condiciones controladas. La reacción a menudo está catalizada por enzimas específicas o catalizadores químicos para garantizar un alto rendimiento y pureza. El producto luego se purifica a través de técnicas como la cromatografía.

Métodos de producción industrial: En entornos industriales, la producción de este compuesto involucra síntesis química a gran escala utilizando reactores automatizados. El proceso incluye el control preciso de la temperatura, el pH y el tiempo de reacción para optimizar el rendimiento. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para aplicaciones de investigación y comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes, lo que lleva a la formación de fosfolípidos oxidados.

Reducción: Las reacciones de reducción pueden facilitarse por agentes reductores, lo que da como resultado la formación de fosfolípidos reducidos.

Sustitución: Este compuesto puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ozono.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios fosfolípidos oxidados, reducidos y sustituidos, que tienen propiedades y aplicaciones distintas .

Aplicaciones Científicas De Investigación

1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado en el estudio de bicapas lipídicas y dinámica de membrana.

Biología: Esencial en la formación de liposomas para la administración de fármacos y terapia génica.

Medicina: Utilizado en el desarrollo de sistemas de administración de fármacos basados en lípidos y vacunas.

Industria: Aplicado en la formulación de cosméticos y productos para el cuidado personal debido a sus propiedades emulsionantes

Mecanismo De Acción

El mecanismo de acción de 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) implica su integración en bicapas lipídicas, donde influye en la fluidez y permeabilidad de la membrana. Interactúa con varios objetivos moleculares, incluidas las proteínas de membrana y los receptores, modulando su actividad y facilitando la administración de agentes terapéuticos. Las vías involucradas incluyen la endocitosis y la fusión con membranas celulares .

Compuestos similares:

- 1,2-Dioleoyl-sn-glycero-3-fosfo-L-serina (sal de sodio)

- 1,2-Dioleoyl-sn-glycero-3-fosfo-rac-glicerol (sal de sodio)

- 1,2-Dioleoyl-sn-glycero-3-fosfato (sal de sodio)

Comparación: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glicerol (sal de sodio) es único debido a su estructura bis-fosfato, que proporciona estabilidad y funcionalidad mejoradas en bicapas lipídicas en comparación con sus contrapartes mono-fosfato. Esta diferencia estructural permite una formación más eficiente de liposomas y una mejor integración en las membranas biológicas .

Comparación Con Compuestos Similares

- 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt)

- 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol (sodium salt)

- 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)

Comparison: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) is unique due to its bis-phospho structure, which provides enhanced stability and functionality in lipid bilayers compared to its mono-phospho counterparts. This structural difference allows for more efficient formation of liposomes and better integration into biological membranes .

Propiedades

Fórmula molecular |

C81H150NaO17P2 |

|---|---|

Peso molecular |

1481.0 g/mol |

InChI |

InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1 |

Clave InChI |

MUSYMXWFVYDFOT-QWBTUTIASA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

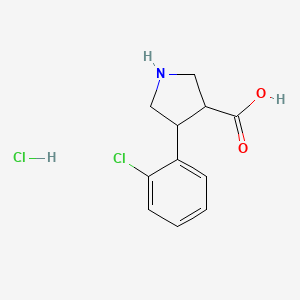

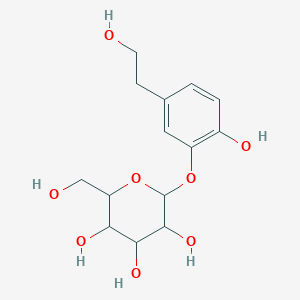

![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)

![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)

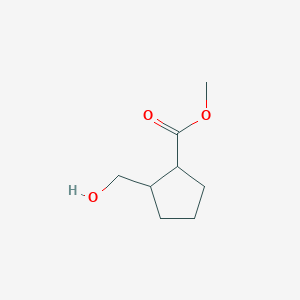

![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)

![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B12320666.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320672.png)

![1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone](/img/structure/B12320680.png)

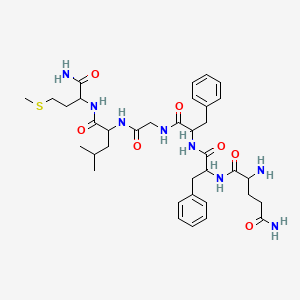

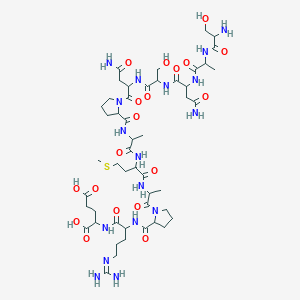

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)